2-Fluoro-6-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound 2-Fluoro-6-(trifluoromethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-6-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

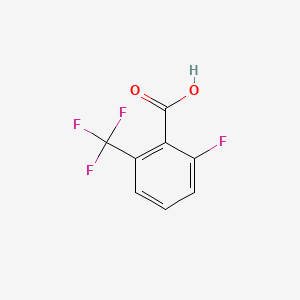

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNARMXLVVGHCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350793 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-94-1 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32890-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Fluoro-6-(trifluoromethyl)benzoic Acid

[1]

Executive Summary

2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1 ) is a specialized fluorinated building block critical to modern medicinal chemistry and agrochemical synthesis.[1][2][3] Its structural uniqueness lies in the 2,6-disubstitution pattern , where the carboxylic acid moiety is flanked by a fluorine atom and a trifluoromethyl group. This "ortho-ortho" substitution imposes significant steric and electronic constraints, forcing the carboxylate out of planarity with the aromatic ring—a phenomenon known as the ortho-effect. This conformation enhances metabolic stability and alters the pKa, making it a valuable scaffold for designing atropisomeric drugs, kinase inhibitors, and lipophilic bioisosteres.

Identity & Physicochemical Profile[4][5][6][7][8]

| Parameter | Data |

| CAS Number | 32890-94-1 |

| IUPAC Name | 2-Fluoro-6-(trifluoromethyl)benzoic acid |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 208.11 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 86–90 °C |

| Predicted pKa | ~2.2 – 2.5 (Acidified by ortho-electron withdrawing groups) |

| LogP | ~2.4 (Highly lipophilic for a benzoic acid derivative) |

Synthetic Methodology: Directed Ortho-Metalation (DoM)[9][10][11]

The most robust and regioselective route to 2-fluoro-6-(trifluoromethyl)benzoic acid is via Directed Ortho-Metalation (DoM) of 1-fluoro-3-(trifluoromethyl)benzene.

Mechanistic Rationale

Standard electrophilic aromatic substitution is ineffective here due to the highly deactivated nature of the aromatic ring (two electron-withdrawing groups). Instead, we utilize the acidity of the C2-proton. The C2 position is flanked by both the Fluoro and Trifluoromethyl groups, making it the most acidic proton on the ring due to the inductive electron-withdrawing effects (

Protocol: Lithiation-Carboxylation Sequence

Reagents:

-

Substrate: 1-Fluoro-3-(trifluoromethyl)benzene

-

Base:

-Butyllithium ( -

Solvent: Anhydrous THF

-

Electrophile: Solid CO

(Dry Ice) or gaseous CO

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF and cool to -78 °C .

-

Base Addition: Add LDA (1.1 equiv) slowly to the THF. LDA is preferred over

-BuLi to prevent nucleophilic attack on the electron-deficient aromatic ring (avoiding S -

Substrate Addition: Add 1-fluoro-3-(trifluoromethyl)benzene dropwise. The solution is stirred at -78 °C for 1–2 hours. The lithium species coordinates with the fluorine atom (Complex Induced Proximity Effect - CIPE), directing deprotonation specifically at the C2 position.

-

Electrophilic Quench: Bubble excess anhydrous CO

gas through the solution or add crushed dry ice. The reaction is exothermic; maintain temperature control. -

Workup: Allow to warm to room temperature. Quench with dilute HCl to protonate the lithium carboxylate. Extract with Ethyl Acetate. The product precipitates or crystallizes upon concentration.

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis via Directed Ortho-Metalation (DoM).

Reactivity & Synthetic Utility[2][3]

This molecule is a "privileged structure" because it offers three distinct handles for chemical modification, enabling the construction of complex heterocycles.

A. Nucleophilic Aromatic Substitution (S Ar)

Despite the electron-rich fluorine usually being a poor leaving group, the presence of the ortho-COOH and ortho-CF

-

Reaction: Treatment with amines or hydrazines.

-

Application: Cyclization to form Indazoles or Quinazolinones . For example, reaction with hydrazine leads to the displacement of fluorine followed by condensation with the acid to form fused ring systems.

B. Acid Chloride / Amide Coupling

The sterically hindered carboxylic acid requires activation.

-

Protocol: Standard EDC/HOBt coupling may be sluggish. Conversion to the acid chloride using Oxalyl Chloride/DMF (cat.) or Thionyl Chloride is recommended before reacting with amines.

-

Note: The resulting amides are highly resistant to hydrolysis due to the steric shielding provided by the CF

group.

C. Decarboxylative Cross-Coupling

Under Pd-catalysis, the carboxylic acid can be extruded (decarboxylation) to form biaryl systems, although this requires specialized ligands to overcome the steric bulk.

Reaction Manifold Diagram[7]

Figure 2: Divergent synthetic pathways utilizing the F, CF3, and COOH moieties.[4]

Applications in Drug Discovery[2][3][4]

Bioisosterism and Metabolic Stability

The 2-fluoro-6-(trifluoromethyl) benzoyl moiety is often used to replace 2,6-dichlorobenzoyl groups.

-

Metabolic Blockade: The C-F and C-CF

bonds are metabolically inert, blocking P450 oxidation at the susceptible ortho positions. -

Conformational Locking: The steric bulk forces the carbonyl group perpendicular to the ring. This "twist" is critical for binding to narrow hydrophobic pockets in enzymes (e.g., Kinases, viral polymerases).

Case Study Context

This scaffold is frequently observed in the patent literature for:

-

Herbicides: Inhibitors of auxin transport.

-

Anti-inflammatory agents: Modulators of cytokine release where the lipophilic acid mimics arachidonic acid metabolites.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[5][6][7] |

| STOT-SE | H335 | May cause respiratory irritation.[6][7] |

Precautionary Measures:

References

-

TCI Chemicals. Product Specification: 2-Fluoro-6-(trifluoromethyl)benzoic Acid (CAS 32890-94-1).[1][9] Retrieved from

-

PubChem. Compound Summary: 2-Fluoro-6-(trifluoromethyl)benzoic acid.[2] National Library of Medicine. Retrieved from

-

Schlosser, M. (2005).[5] Organometallics in Synthesis: A Manual. (Detailed protocols on Directed Ortho Metalation of fluorinated aromatics). Wiley.

-

Mortier, J., et al. (2006).[10] Directed Ortho-Metalation of Unprotected Benzoic Acids.[10] Organic Letters. (Contextual mechanism for lithiation of benzoic acid derivatives). Retrieved from

-

Chem-Impex International. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved from

Sources

- 1. 2-Fluoro-6-(trifluoromethyl)benzoic Acid | 32890-94-1 | TCI EUROPE N.V. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Colegio Claretiano [claretiano.edu.pe]

- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pure-synth.com [pure-synth.com]

- 10. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

2-Fluoro-6-(trifluoromethyl)benzoic acid molecular weight

Topic: 2-Fluoro-6-(trifluoromethyl)benzoic Acid: Physicochemical Profile & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorinated Scaffold

2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1) is a high-value fluorinated building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the ortho-disubstitution pattern, where a fluorine atom and a trifluoromethyl group flank the carboxylic acid. This steric and electronic environment makes it a critical scaffold for modulating metabolic stability and lipophilicity in drug candidates.

Core Data Point: The molecular weight of 2-Fluoro-6-(trifluoromethyl)benzoic acid is 208.11 g/mol .[1]

Part 1: Physicochemical Profile[2][3]

To ensure precision in stoichiometry and formulation, the following physicochemical data must be used as the standard reference.

| Property | Value | Notes |

| Molecular Weight | 208.11 g/mol | Based on standard atomic weights ( |

| Exact Mass | 208.0175 | Monoisotopic mass for HRMS calibration |

| CAS Registry | 32890-94-1 | Primary identifier |

| Appearance | White crystalline powder | Hygroscopic nature requires desiccated storage |

| Melting Point | 86–90 °C | Sharp range indicates high purity (>98%) |

| pKa (Calculated) | ~2.5 – 2.8 | Significantly more acidic than benzoic acid (4.2) due to electron-withdrawing groups |

| Solubility | Methanol, DMSO, THF | Sparingly soluble in water; soluble in alkaline aqueous solutions |

Part 2: Synthetic Methodology (Expert Protocol)

The most efficient and scalable route to 2-Fluoro-6-(trifluoromethyl)benzoic acid is via Directed Ortho-Lithiation (DoL) of 3-fluorobenzotrifluoride. This method exploits the cooperative directing effects of the fluorine and trifluoromethyl substituents.

The "Sandwich" Lithiation Protocol

Note: This protocol involves pyrophoric reagents (n-BuLi). All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Reaction Logic:

The C2 proton in 3-fluorobenzotrifluoride is "sandwiched" between two electron-withdrawing groups (EWGs). The inductive effect of the Fluorine (strong

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvation: Charge the flask with 3-fluorobenzotrifluoride (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10–15 volumes).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzylic lithiation or decomposition.

-

Lithiation: Slowly add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise over 30–45 minutes. Maintain internal temperature below -70 °C.

-

Observation: The solution typically turns a yellow/orange hue, indicating the formation of the lithiated intermediate (2-fluoro-6-(trifluoromethyl)phenyllithium).

-

-

Maturation: Stir at -78 °C for 1–2 hours to ensure complete deprotonation.

-

Carboxylation (Quench): Introduce excess dry Carbon Dioxide (

) gas (bubbled through a drying tube) or add crushed dry ice (washed with pentane) to the reaction mixture.-

Exotherm Warning: This step is exothermic. Monitor temperature.

-

-

Workup: Allow the mixture to warm to room temperature. Quench with water. Acidify the aqueous layer with HCl (2N) to pH < 2 to precipitate the free acid. Extract with Ethyl Acetate, dry over

, and concentrate.

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the Directed Ortho-Lithiation (DoL) pathway and the cooperative electronic effects that dictate the regioselectivity of this synthesis.

Figure 1: Synthetic pathway for 2-Fluoro-6-(trifluoromethyl)benzoic acid via Directed Ortho-Lithiation, highlighting the cooperative electronic directing effects.

Part 4: Applications in Drug Development

This scaffold is not merely a structural spacer; it is a functional pharmacophore .

Metabolic Blocking

The 2,6-disubstitution pattern provides steric shielding to the carboxylic acid (or its derivatives, such as amides). Furthermore, the C-F and C-

Case Study: Elagolix Intermediate

2-Fluoro-6-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of Elagolix (Orilissa), a GnRH antagonist used for the treatment of endometriosis-associated pain.

-

Role: It serves as the precursor to the 2-fluoro-6-(trifluoromethyl)benzylamine moiety.[2]

-

Transformation: The acid is typically reduced to the alcohol and then converted to the amine (or directly converted via amide reduction).[2] This moiety fits into a hydrophobic pocket of the GnRH receptor, where the fluorine atoms likely participate in multipolar interactions with receptor residues.

Bioisosterism

The 2-fluoro-6-trifluoromethyl phenyl ring is often used as a bioisostere for larger lipophilic groups. The high electronegativity of the fluorine atoms alters the

References

-

National Center for Biotechnology Information (NCBI). (n.d.). 2-Fluoro-6-(trifluoromethyl)benzoic acid (CID 688123).[1] PubChem.[1] Retrieved February 7, 2026, from [Link]

- Google Patents. (2020). Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine (CN111909040A).

- Schlosser, M. (2005). The 2×3 "Brick": A Simple but Powerful Concept for the Construction of Polysubstituted Benzenes. European Journal of Organic Chemistry.

Sources

2-Fluoro-6-(trifluoromethyl)benzoic acid structure

An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

Executive Summary

2-Fluoro-6-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a strategic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to the carboxylic acid, imparts a distinct combination of steric and electronic properties. These characteristics are leveraged by researchers and drug development professionals to enhance molecular stability, improve pharmacokinetic profiles, and increase the biological efficacy of target compounds.[1] This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthesis protocol with mechanistic insights, its analytical profile, and its critical applications in the development of novel pharmaceuticals and agrochemicals.

Molecular Identity and Physicochemical Properties

The precise arrangement of electron-withdrawing groups on the benzoic acid core defines the molecule's reactivity and utility. Understanding these fundamental properties is the first step in its effective application.

Structure and Nomenclature

The molecule consists of a benzoic acid core with a fluorine atom at the C2 position and a trifluoromethyl group at the C6 position. Its systematic IUPAC name is 2-fluoro-6-(trifluoromethyl)benzoic acid.[2]

graph G {

graph [fontname="Arial", fontsize=12, dpi=100, splines=ortho];

node [fontname="Arial", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#5F6368"];

}

Caption: Workflow for the purification and validation of the synthesized product.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment rely on a combination of standard spectroscopic techniques.

Technique Expected Observations ¹H NMR Aromatic protons will appear as complex multiplets, showing coupling to both ¹⁹F from the fluorine atom and the trifluoromethyl group. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. ¹⁹F NMR Two distinct signals are expected: one for the aromatic fluorine and another for the -CF₃ group, each with characteristic chemical shifts and coupling patterns. ¹³C NMR Aromatic carbons will show characteristic C-F couplings. The carbonyl carbon of the carboxylic acid and the carbon of the -CF₃ group (a quartet) will be readily identifiable. IR Spectroscopy A broad O-H stretch from the carboxylic acid will be visible around 3000 cm⁻¹. A sharp C=O stretch will appear around 1700 cm⁻¹. Strong C-F stretching bands will be present in the 1350-1100 cm⁻¹ region. Mass Spec. (GC-MS) The molecular ion peak (M⁺) should be observed at m/z = 208. Characteristic fragmentation patterns would include the loss of -OH (m/z = 191) and -COOH (m/z = 163).[2]

Applications in Research and Development

This molecule is not an end product but a high-value intermediate used to construct more complex and biologically active compounds.[1]

Cornerstone in Pharmaceutical Intermediate Synthesis

2-Fluoro-6-(trifluoromethyl)benzoic acid is a key building block in the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.[1] The unique substitution pattern allows for its incorporation into larger scaffolds to fine-tune their biological activity and pharmacokinetic properties.[1] For instance, derivatives of fluorinated benzoic acids have been explored for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a major class of anti-inflammatory drugs.[3]

Building Block for Advanced Agrochemicals

In agricultural science, this compound is used to synthesize modern herbicides and fungicides.[1] The presence of the fluorinated moieties often leads to products with higher potency, greater selectivity, and improved environmental degradation profiles compared to non-fluorinated analogues.[1]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical.

GHS Hazard Classification

The compound is classified as hazardous and requires careful handling.

Pictogram GHS Code Hazard Statement Source Warning H315 Causes skin irritation [2][4] Warning H319 Causes serious eye irritation [2][4] Warning H335 May cause respiratory irritation [2]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Wash hands thoroughly after handling.[4]

-

First Aid: In case of skin contact, wash with plenty of water.[4] If eye irritation persists, seek medical attention.[4]

Conclusion

2-Fluoro-6-(trifluoromethyl)benzoic acid represents a powerful and versatile building block for chemical synthesis. The strategic placement of its fluorine and trifluoromethyl substituents provides a scientifically grounded approach to overcoming common challenges in drug discovery and agrochemical development, such as metabolic instability and off-target effects. Its well-defined physicochemical properties and reliable synthesis make it an indispensable tool for researchers and scientists dedicated to creating next-generation molecules with enhanced performance and safety profiles.

References

-

2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Fluoro-6-(trifluoromethyl)benzoic Acid | 32890-94-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

2-Fluoro-6-(trifluoromethyl)benzoic acid is a highly versatile fluorinated aromatic compound that has garnered significant interest across various scientific disciplines.[1] Its strategic importance lies in the unique combination of a carboxylic acid functional group with two strongly electron-withdrawing substituents—a fluorine atom and a trifluoromethyl group—at the ortho positions. This distinct substitution pattern imparts unique physicochemical properties, including enhanced reactivity, solubility, metabolic stability, and biological activity when incorporated into larger molecules.[1]

This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 2-Fluoro-6-(trifluoromethyl)benzoic acid, offering field-proven insights and detailed protocols for its use in research and development.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in 2-Fluoro-6-(trifluoromethyl)benzoic acid dictates its physical and chemical behavior. A summary of its key properties is presented below.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₄O₂ | [1][2] |

| Molecular Weight | 208.11 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 86 - 90 °C | [1] |

| CAS Number | 32890-94-1 | [1][2] |

| Solubility | Soluble in methanol. | [3] |

| pKa | Data not available in the searched literature. | |

| XLogP3 | 2.4 | [2] |

Spectroscopic Signature

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-Fluoro-6-(trifluoromethyl)benzoic acid. While fully interpreted spectra were not available in the searched literature, the expected spectral characteristics are outlined below based on the known functional groups and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both ³J (proton-proton) and through-bond J (proton-fluorine) coupling. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be exchanged with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct carbon signals. The carboxylic acid carbonyl carbon will be observed at a characteristic downfield position (δ > 165 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. A sharp and strong C=O stretching vibration will be present around 1700 cm⁻¹. The C-F and C-H stretching vibrations, as well as aromatic C=C stretching bands, will also be prominent in the fingerprint region.[4]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 208. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 191) and the loss of -COOH (m/z 163), leading to the formation of the corresponding acylium and aryl cations, respectively.

Synthesis and Handling

Synthetic Pathway: Ortho-Lithiation and Carboxylation

A common and effective method for the synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid involves the ortho-directed metalation of 1-fluoro-3-(trifluoromethyl)benzene, followed by carboxylation. This strategy leverages the directing effect of the fluorine atom to achieve regioselective lithiation.

Caption: Common reactions of 2-Fluoro-6-(trifluoromethyl)benzoic acid.

Protocol: Amide Bond Formation

Amide coupling is a cornerstone of drug discovery, and this benzoic acid derivative is an excellent substrate for such transformations.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzoic acid

-

Amine (R-NH₂)

-

Coupling agent (e.g., EDC [1-ethyl-3-(3-dimethylaminopropyl)carbodiimide], HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

-

Base (e.g., DIPEA [N,N-Diisopropylethylamine] or triethylamine)

-

Anhydrous solvent (e.g., DMF [N,N-Dimethylformamide] or DCM [Dichloromethane])

Procedure (General EDC Coupling):

-

Activation: In an inert atmosphere, dissolve 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous DMF or DCM. Add the coupling agent, such as EDC (1.1-1.5 eq.), and if needed, an additive like HOBt (1-hydroxybenzotriazole) (1.1 eq.). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Coupling: Add the desired amine (1.0-1.2 eq.) to the reaction mixture, followed by a non-nucleophilic base like DIPEA (2.0-3.0 eq.).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Workup and Purification: Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can then be purified by column chromatography or recrystallization.

Industrial and Research Applications

The unique properties conferred by the fluorine and trifluoromethyl groups make this acid a valuable precursor in several high-value applications.

-

Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. [1]The fluorinated moieties can enhance drug efficacy, selectivity, metabolic stability, and pharmacokinetic profiles. [1]* Agrochemicals: This compound is used in the development of modern herbicides and fungicides. The fluorinated groups can improve the potency and selectivity of the active ingredients, potentially reducing the environmental impact. [1]* Material Science: It is employed in the synthesis of specialty polymers and high-performance materials. The incorporation of fluorinated groups can enhance thermal stability and chemical resistance.

Conclusion

2-Fluoro-6-(trifluoromethyl)benzoic acid is a pivotal chemical intermediate whose value is derived from its unique electronic and steric properties. Its utility in fine-tuning the characteristics of advanced materials and bioactive molecules ensures its continued importance in both academic research and industrial applications. This guide has provided a foundational understanding of its properties and practical methodologies for its use, serving as a valuable resource for scientists and developers in the field.

References

- 2-Fluoro-6-(trifluoromethyl)benzoic acid - Chem-Impex. [URL: https://www.chemimpex.com/product/2-fluoro-6-trifluoromethylbenzoic-acid-02384]

- Synthesis and Characterization of Trifluoromethylcarboxonium Salts - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d3dt02796a]

- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents. [URL: https://patents.google.

- How to Prepare 2-(Trifluoromethyl)benzoic Acid? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-prepare-2-trifluoromethyl-benzoic-acid-item1605.html]

- 2-Fluorobenzoic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/productp_937101.htm]

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7453072/]

- 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/688123]

- 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/433-97-6_1hnmr.htm]

- SAFETY DATA SHEET - Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/BE/en/assets/sds/F0757_EN.pdf]

- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc02994a]

- 2-Fluoro-6-(Trifluoromethyl)Benzoic Acid | 32890-94-1 | 梯希爱(上海)化成工业发展有限公司. [URL: https://www.tcichemicals.com/CN/zh/p/F0757]

- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [URL: https://www.researchgate.

- FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20829100/]

- 2-Fluoro-5-(trifluoromethyl)benzoic acid 98 115029-23-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/455253]

- GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [URL: https://www.researchgate.net/publication/322137937_GC-MS_FTIR_and_1_H_13_C_NMR_Structural_Analysis_and_Identification_of_Phenolic_Compounds_in_Olive_Mill_Wastewater_Extracted_from_Oued_Oussefrou_River_Beni_Mellal-Morocco]

- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [URL: https://luxembiotech.com/amide-bond-formation-beyond-the-myth-of-coupling-reagents/]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=B20361]

- Amide bond formation by using amino acid fluorides - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Amide-bond-formation-by-using-amino-acid-fluorides-Lippert/a1d9b3e1f592231908d0034a7499690183307b22]

- Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,3,4-and 2,3,6-tri-fluoro-benzonitriles | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/230818225_Quantum_chemical_determination_of_molecular_geometries_and_interpretation_of_FTIR_and_Raman_spectra_for_234-and_236-tri-fluoro-benzonitriles]

- TCI AMERICA - Spectrum Chemical. [URL: https://www.spectrumchemical.com/msds/TCI-F0620.pdf]

- 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1 | Ossila. [URL: https://www.ossila.com/products/2-fluoro-6-methylbenzoic-acid]

- 2-Fluoro-6-(Trifluoromethyl)Benzoic Acid 98.0%(GC) | PureSynth. [URL: https://www.puresynth.com/product/2-fluoro-6-trifluoromethylbenzoic-acid-98-0-gc-cas-no-32890-91-1]

- † 1H-NMR and 13C-NMR Spectra. [URL: https://www.researchgate.net/publication/257196023_1H-NMR_and_13C-NMR_Spectra]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Identity and Synthetic Utility of 2-Fluoro-6-(trifluoromethyl)benzoic acid

A Technical Guide for Drug Development and Organic Synthesis

Executive Summary

2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1) represents a specialized class of ortho-disubstituted aromatic scaffolds.[1][2] In drug discovery, this molecule is not merely a passive intermediate; it is a conformational lock . The steric bulk of the trifluoromethyl group (

This guide provides an autonomous technical analysis of its nomenclature, physicochemical behavior, and optimized synthetic protocols.

Part 1: Nomenclature and Chemical Identity

While "2-Fluoro-6-(trifluoromethyl)benzoic acid" is the IUPAC standard, the molecule is frequently indexed under alternative names derived from toluene derivatives. Understanding these synonyms is vital for navigating patent literature and supplier databases.

Synonyms and Identifiers Table

| Identifier Type | Value / Name | Technical Context |

| CAS Registry Number | 32890-94-1 | Primary database key.[1][2][3] |

| IUPAC Name | 2-Fluoro-6-(trifluoromethyl)benzoic acid | Standard systematic name.[2] |

| Toluic Acid Derivative | Historical nomenclature viewing the molecule as a toluene derivative where the methyl H's are replaced by F. | |

| Alternative IUPAC | 6-Fluoro-2-(trifluoromethyl)benzenecarboxylic acid | Emphasizes the carboxyl parent structure.[1][2] |

| SMILES | OC(=O)C1=C(C(F)(F)F)C=CC=C1F | For chemoinformatics/docking. |

| InChIKey | LNARMXLVVGHCRP-UHFFFAOYSA-N | Unique hashed identifier. |

Structural Logic and Numbering

The following diagram illustrates the numbering priority that dictates the nomenclature. The carboxylic acid gets position 1. The substituents are numbered to give the lowest locants, but the interaction between the

Part 2: Physicochemical Profile[2][4][5]

The 2,6-disubstitution pattern drastically alters the properties of this acid compared to unsubstituted benzoic acid.

The Ortho-Effect and Acidity (pKa)

-

Mechanism: The steric bulk of the 6-

group prevents the carboxylate group from becoming coplanar with the benzene ring. This inhibits resonance stabilization (which usually weakens acidity) but is overridden by the massive inductive electron withdrawal (-I effect) of both the F and -

Result: The pKa is significantly lower (more acidic) than benzoic acid (pKa 4.2). It is estimated in the 2.2 – 2.8 range . This makes the conjugate base highly stable but also makes the parent acid less nucleophilic in certain coupling scenarios.

Solubility and Lipophilicity

The fluorination increases lipophilicity (LogP ~2.4), facilitating membrane permeability in biological systems. However, the compound has low water solubility in its protonated form.

Key Properties Summary:

| Property | Data | Note |

|---|---|---|

| Molecular Weight | 208.11 g/mol | Fragment-like, good for FBDD.[2][4][5] |

| Melting Point | 86 - 90 °C | Solid at RT; easy to handle.[2] |

| Appearance | White crystalline powder | - |

| H-Bond Donors | 1 | (Carboxylic Acid OH) |

| H-Bond Acceptors | 4 | (F atoms + Carbonyl O) |[2]

Part 3: Synthetic Utility and Protocols

The primary challenge in using 2-Fluoro-6-(trifluoromethyl)benzoic acid is steric hindrance during amide coupling.[2] Standard coupling reagents (EDC/NHS) often fail or proceed with poor yields because the bulky

Recommended Workflow: Acid Chloride Activation

To bypass the low reactivity, conversion to the acid chloride is the most robust method.

Protocol: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoyl chloride[2]

-

Reagents: Thionyl Chloride (

) or Oxalyl Chloride (( -

Safety Precaution: This reaction generates HCl and

/CO gases.[2] Perform in a well-ventilated fume hood.

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous Toluene (5-10 volumes).

-

Activation: Add Thionyl Chloride (1.5 eq) dropwise.

-

Catalysis: Add 1-2 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-Haack intermediate, which rapidly converts the hindered acid to the acid chloride.

-

Reaction: Heat to reflux (80-110°C) for 2-4 hours. Note: The steric bulk requires thermal energy to drive the reaction to completion.

-

Workup: Concentrate in vacuo to remove excess

and Toluene. The resulting oil is the acid chloride. -

Coupling: Dissolve the crude acid chloride in DCM/THF and add the amine (1.1 eq) with a non-nucleophilic base (DIPEA or TEA, 2.0 eq).

Synthetic Decision Tree

Part 4: Analytical Validation

Verifying the identity of 2-Fluoro-6-(trifluoromethyl)benzoic acid requires differentiating it from its isomers (e.g., 2-fluoro-4-trifluoromethyl).[2] 19F NMR is the definitive tool for this.

19F NMR Profile

Unlike proton NMR, which may show complex aromatic splitting, 19F NMR provides two distinct, clean signals.

-

Signal A (Trifluoromethyl, -CF3): Expected range -58 to -65 ppm .[2] It will appear as a doublet (split by the ortho-F, though coupling is small) or a singlet if decoupled.

-

Signal B (Aromatic Fluorine, -F): Expected range -110 to -120 ppm .[2] This signal is highly diagnostic of the ortho position.

Analytical Workflow

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 688123: 2-Fluoro-6-(trifluoromethyl)benzoic acid.[2] PubChem. Available at: [Link][2]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Fluoro-6-(trifluoromethyl)benzoic acid (DTXSID40350793).[1][2] EPA.gov. Available at: [Link][1][2]

Sources

- 1. 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3.3 - Supertesting set 19F NMR | Imperial College London [data.hpc.imperial.ac.uk]

- 3. 2-Fluoro-6-(trifluoromethyl)benzoic Acid | 32890-94-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

Technical Guide: Physical Properties & Characterization of 2-Fluoro-6-(trifluoromethyl)benzoic acid

[1]

Executive Summary

2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1) is a highly functionalized aromatic building block characterized by significant steric crowding and strong electron-withdrawing capabilities.[1][2][3] Its 2,6-substitution pattern creates a "molecular lock" on the carboxylic acid moiety, forcing it out of planarity with the aromatic ring.[1] This structural feature results in anomalously high acidity (pKa ≈ 2.3) compared to benzoic acid and enhanced metabolic stability, making it a critical bioisostere for 2,6-dichlorophenyl motifs in drug discovery.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models validated against structural analogs.

Table 1: Core Physical Properties

| Property | Value / Range | Confidence | Context |

| CAS Number | 32890-94-1 | High | Unique Identifier |

| Molecular Formula | C₈H₄F₄O₂ | High | MW: 208.11 g/mol |

| Appearance | White to off-white crystalline powder | High | Solid state form |

| Melting Point | 86 – 90 °C | High | Sharp melting range indicates high crystallinity [1][2].[1] |

| Boiling Point | ~232 °C (Predicted) | Med | Likely to sublime or decarboxylate prior to boiling at atm pressure.[1] |

| pKa (Acidic) | 2.30 ± 0.36 | High (Calc) | Significantly more acidic than benzoic acid (4.[1]20) due to the ortho effect [3].[1][4][5][6] |

| LogP (Octanol/Water) | 2.54 – 3.0 | Med (Calc) | Moderate lipophilicity; amenable to membrane permeability [4][5].[1] |

| Density | 1.49 g/cm³ (Predicted) | Med | High density due to heavy fluorination.[1] |

| Solubility | Soluble: MeOH, DMSO, DCM, EtOAcInsoluble: Water (neutral pH) | High | Requires ionization (pH > 3.[1]5) for aqueous solubility.[1] |

Structural Dynamics & Electronic Properties[1][7]

The "Ortho Effect" and Acidity

The defining feature of this molecule is the interaction between the carboxylic acid and the flanking 2-Fluoro and 6-Trifluoromethyl groups.[1]

-

Steric Inhibition of Resonance: The bulky -CF₃ group (Van der Waals radius ~2.2 Å) and the -F atom force the carboxylic acid group to rotate roughly 90° relative to the phenyl ring plane to minimize steric clash.[1]

-

Electronic Consequence: This deplanarization breaks the conjugation between the phenyl ring and the carbonyl system. While this normally destabilizes the system, the inductive electron withdrawal (-I effect) of the F and CF₃ groups is the dominant factor.[1] They pull electron density through the sigma framework, stabilizing the carboxylate anion (COO⁻) significantly more than the neutral acid.

-

Result: The compound is a strong organic acid (pKa ~2.3), making it suitable for salt formation with weak bases in medicinal chemistry.[1]

Visualization of Structural Forces

The following diagram illustrates the competing forces that define the molecule's reactivity and shape.

Figure 1: Mechanistic flow of the "Ortho Effect" leading to enhanced acidity.[1]

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying potential impurities in commercial batches.[1]

Primary Route: Directed Ortho Metalation (DoM) The most efficient synthesis exploits the synergistic directing effects of the fluoro and trifluoromethyl groups.

-

Precursor: 1-Fluoro-3-(trifluoromethyl)benzene.[1]

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at -78°C.

-

Mechanism: The proton at the C2 position (between F and CF₃) is the most acidic due to the inductive effect of both groups.[1] Lithiation occurs exclusively here.

-

Quench: Addition of CO₂ (dry ice) yields the target acid.[1]

Common Impurities:

Experimental Protocols

Solubility & Lipophilicity Assessment

For drug development, establishing the LogD profile is critical.[1]

Protocol: Shake-Flask LogD Determination

-

Preparation: Dissolve 2 mg of the compound in 1 mL of octanol (pre-saturated with water).

-

Partition: Add 1 mL of phosphate buffer (pH 7.4).

-

Equilibration: Vortex for 2 hours at 25°C; centrifuge to separate phases.

-

Analysis: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

pKa Determination (Potentiometric Titration)

Due to its low pKa, standard titration requires care.[1]

Handling, Stability & Safety

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1]

Storage & Stability[1][11][12]

-

Hygroscopicity: Low to moderate.[1] Store in a desiccator.

-

Thermal Stability: Stable up to its melting point (86-90°C).[1] Avoid prolonged heating >100°C to prevent thermal decarboxylation, a known risk for 2,6-disubstituted benzoic acids.[1]

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.[1]

References

-

TCI Chemicals. Product Specification: 2-Fluoro-6-(trifluoromethyl)benzoic Acid (CAS 32890-94-1).[1][2][3][8][10][11] Retrieved from [1]

-

Chem-Impex International. Safety Data Sheet & Properties: 2-Fluoro-6-(trifluoromethyl)benzoic acid.[1] Retrieved from [1]

-

Echemi. Predicted pKa and Physical Data for 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved from [1]

-

PubChem. Compound Summary: 2-Fluoro-6-(trifluoromethyl)benzoic acid (CID 688123).[1] Retrieved from [1]

-

EPA CompTox. Physicochemical Dashboard: Fluorinated Benzoic Acid Analogs. Retrieved from [1]

Sources

- 1. 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-(trifluoromethyl)benzoic Acid , 98% , 141179-72-8 - CookeChem [cookechem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-Fluoro-6-(trifluoromethyl)benzoic Acid | 32890-94-1 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pure-synth.com [pure-synth.com]

Chemical Characteristics of 2-Fluoro-6-(trifluoromethyl)benzoic Acid

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1) is a specialized fluorinated building block critical to modern medicinal chemistry and agrochemical design.[1] Distinguished by its 2,6-disubstitution pattern , this compound offers a unique combination of steric bulk and electronic deactivation .

The simultaneous presence of a fluorine atom and a trifluoromethyl group at the ortho positions creates a "privileged scaffold" that modulates metabolic stability, lipophilicity, and binding affinity. Its primary utility lies in its conversion to amides and benzylamines, serving as a bioisostere for 2,6-dichlorophenyl moieties while introducing specific fluorine-related interactions (e.g., multipolar interactions, metabolic blocking).

Physicochemical Profile

The following data consolidates experimental and predicted values essential for experimental design.

| Property | Value | Notes |

| CAS Number | 32890-94-1 | Specific to the 2,6-isomer |

| Formula | C₈H₄F₄O₂ | |

| Molecular Weight | 208.11 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 86 – 90 °C | Distinct from 2,3-isomer (~126°C) |

| pKa (Acid) | 2.30 ± 0.36 (Predicted) | Significantly more acidic than benzoic acid (4.2) due to ortho-EWG effects |

| LogP | ~2.4 | Moderate lipophilicity |

| Solubility | Soluble in MeOH, DMSO, DCM | Limited water solubility |

Structural & Electronic Analysis

The "Ortho Effect" and Steric Crowding

The defining characteristic of this molecule is the steric congestion around the carboxylic acid group.

-

Steric Inhibition of Resonance: The bulky -CF₃ group at C6 and the F atom at C2 force the carboxyl group out of planarity with the benzene ring. This deconjugation prevents the aromatic ring from stabilizing the carbonyl, making the carbonyl carbon slightly more electrophilic but physically harder to access.

-

Steric Hindrance to Attack: Standard esterification (Fischer) or amidation protocols often fail or proceed sluggishly. The nucleophile must navigate the "gatekeeper" effects of the ortho-substituents.

Electronic Push-Pull

-

Acidity Enhancement: Both ortho substituents are electron-withdrawing groups (EWG).

-

Fluorine (C2): Strong inductive withdrawal (-I), weak resonance donation (+R).

-

Trifluoromethyl (C6): Strong inductive withdrawal (-I).

-

Result: The carboxylate anion is stabilized by inductive withdrawal, lowering the pKa to ~2.3.

-

-

Metabolic Stability: The C2 and C6 positions are blocked from metabolic oxidation (e.g., hydroxylation). The C-F and C-CF₃ bonds are metabolically inert, extending the half-life of derived drugs.

Synthetic Pathways[2][3][4][5]

The synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid requires regioselective control to avoid isomer mixtures. The most robust laboratory-scale method involves Directed Ortho Metalation (DoM) .

Primary Route: Regioselective Lithiation

This route exploits the acidity of the proton at the C2 position of 1-fluoro-3-(trifluoromethyl)benzene. This proton is flanked by two EWGs (F and CF₃), making it the most acidic site on the ring (kinetic acidity).

Protocol Logic:

-

Substrate: 1-Fluoro-3-(trifluoromethyl)benzene (also known as 3-fluorobenzotrifluoride).

-

Base: n-Butyllithium (n-BuLi) or LDA is used at cryogenic temperatures (-78 °C).

-

Directing Effect: The fluorine atom is a strong ortho-director; the CF₃ group is a weak ortho-director but enhances the acidity of the adjacent proton.

-

Quench: The lithiated species is trapped with CO₂ (dry ice) to form the carboxylate.

Visualization of Synthesis (DOT)

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM). The proton between F and CF3 is selectively removed.

Reactivity & Functionalization[2][4][5]

Due to the steric crowding described in Section 3, standard reactivity patterns are altered.

Acid Chloride Formation (Activation)

Direct reaction with amines or alcohols is often inefficient. The carboxylic acid must be converted to the acid chloride (2-fluoro-6-(trifluoromethyl)benzoyl chloride) using Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) with a DMF catalyst.

-

Why: The acid chloride is a highly reactive electrophile that overcomes the steric barrier presented by the ortho-CF₃ group.

Amide Coupling

Once activated, the benzoyl chloride reacts with amines to form benzamides. This is the primary reaction used in drug discovery (e.g., RIPK1 inhibitors).

-

Condition Note: Use a non-nucleophilic base (DIPEA, Et₃N) and an aprotic solvent (DCM, THF). Heating may be required for bulky amines.

Reduction to Benzyl Alcohol/Amine

The acid can be reduced to 2-fluoro-6-(trifluoromethyl)benzyl alcohol using Borane-THF (BH₃[2]·THF). This alcohol is a precursor to 2-fluoro-6-(trifluoromethyl)benzylamine , a key intermediate for compounds like Elagolix.

Reactivity Workflow (DOT)

Caption: Functionalization pathways. Activation to the acid chloride is the critical gateway to amide derivatives.

Applications in Drug Discovery

RIPK1 Inhibitors

The 2-fluoro-6-(trifluoromethyl)benzoyl moiety appears in patent literature for Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors.

-

Mechanism: The bulky ortho-substituents twist the amide bond relative to the phenyl ring, locking the molecule into a specific conformation that fits the kinase binding pocket.

-

Role: It acts as a bioisostere for 2,6-dichlorobenzamides, improving metabolic stability (preventing oxidation) and modulating lipophilicity.

Elagolix Intermediates

While Elagolix itself uses a slightly different substitution pattern, the 2-fluoro-6-(trifluoromethyl)benzylamine derivative (synthesized from this acid) is a documented intermediate in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. The acid serves as the raw material for this amine.

Handling & Safety

-

Hazards: The compound is an Irritant .

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. It is stable but should be kept away from strong oxidizing agents and strong bases.

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is required. Use in a fume hood, especially when generating the acid chloride derivative.

References

-

PubChem. 2-Fluoro-6-(trifluoromethyl)benzoic acid (CID 688123). National Library of Medicine. [Link]

- Google Patents.Preparation method of 2-trifluoromethyl benzoic acid (CN103274929B).

- Google Patents.Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine (CN111909040A). (Details the reduction of the acid to the alcohol and amine).

-

Schlosser, M., et al. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 1996. (Foundational text on directing effects of F vs CF3). [Link]

Sources

Technical Deep Dive: Synthesis and Application of 2-Fluoro-6-(trifluoromethyl)benzoic acid

Executive Summary

The "discovery" of 2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS 32890-94-1) refers not to its isolation from nature, but to the development of regioselective synthetic methodologies capable of accessing this sterically congested and electronically unique scaffold.

This compound represents a "privileged structure" in medicinal chemistry. The 2,6-disubstitution pattern creates a high rotational energy barrier around the carboxyl-aryl bond, often forcing the molecule out of planarity. This atropisomerism-inducing capability , combined with the metabolic stability of the trifluoromethyl (

This guide details the primary synthetic route via Directed Ortho-Metalation (DoM) , analyzing the thermodynamic and kinetic factors that govern the synthesis of this specific isomer.

Chemical Profile & Structural Analysis[1]

| Property | Data |

| IUPAC Name | 2-Fluoro-6-(trifluoromethyl)benzoic acid |

| CAS Number | 32890-94-1 |

| Molecular Formula | |

| Molecular Weight | 208.11 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 86.0 – 90.0 °C |

| Acidity ( | ~2.5 (Predicted) - Significantly more acidic than benzoic acid due to ortho-EWGs. |

| Key Hazards | Skin/Eye Irritant (H315, H319).[1] Precursors are flammable. |

The "Ortho-Effect"

The simultaneous presence of

-

Electronic: Both groups are electron-withdrawing (Inductive effect,

). This significantly lowers the -

Steric: The bulky

group (Van der Waals radius ~2.2 Å) clashes with the carboxyl group, forcing the carbonyl out of the plane of the benzene ring. This conformational lock is vital for binding to specific protein pockets where a planar conformation is energetically penalized.

The Discovery: Synthetic Methodology

The primary challenge in discovering a scalable route to this molecule is regiocontrol . The precursor, 1-Fluoro-3-(trifluoromethyl)benzene , has three potential sites for electrophilic aromatic substitution or lithiation.

The Route: Directed Ortho-Metalation (DoM)

The most efficient "discovery" route utilizes the acidity of the aromatic protons.

-

Substrate: 1-Fluoro-3-(trifluoromethyl)benzene.[2]

-

Reagent: Lithium Diisopropylamide (LDA) or

-Butyllithium ( -

Mechanism: The Fluorine atom acts as a strong Directed Metalation Group (DMG) due to its high electronegativity, which acidifies the adjacent protons.

The Regioselectivity Paradox

There are two protons ortho to the Fluorine atom:

-

C2 Position (Between F and

): This is the Thermodynamic Site . It is the most acidic position because it is flanked by two electron-withdrawing groups ( -

C6 Position (Ortho to F, Para to

): This is the Kinetic Site (in some contexts) or the alternative site if the base is too bulky.

The Solution: To synthesize 2-Fluoro-6-(trifluoromethyl)benzoic acid, we must lithiate at the C2 position (which becomes C1 upon carboxylation). This requires specific conditions to overcome steric hindrance and stabilize the lithiated intermediate.

Mechanism Diagram (DoM)

Caption: The Directed Ortho-Metalation pathway. The synergistic inductive effect of F and CF3 directs lithiation to the sterically hindered C2 position.

Experimental Protocol

Safety Warning: Organolithium reagents are pyrophoric. 1-Fluoro-3-(trifluoromethyl)benzene is flammable. All operations must be performed under an inert atmosphere (Argon/Nitrogen).

Materials

-

Substrate: 1-Fluoro-3-(trifluoromethyl)benzene (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.1 eq) - Prepared in situ or commercial.

-

Solvent: Anhydrous Tetrahydrofuran (THF)[3]

-

Quench: Dry Ice (Solid

) or Gaseous -

Acid: 2M HCl

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous THF to the flask.

-

Base Addition: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise.

-

Note: LDA is preferred over

-BuLi for this specific substrate to avoid nucleophilic attack on the aromatic ring and to improve regioselectivity toward the thermodynamic proton.

-

-

Substrate Addition: Dissolve 1-Fluoro-3-(trifluoromethyl)benzene in a small volume of anhydrous THF. Add this solution dropwise to the LDA/THF mixture at -78°C.

-

Critical Control Point: Maintain internal temperature below -70°C. Exotherms can lead to benzyne formation or decomposition.

-

-

Metalation Period: Stir the mixture at -78°C for 1 to 2 hours .

-

Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.

-

-

Electrophilic Quench:

-

Method A (Solid): Add crushed, excess Dry Ice (rinsed with ether to remove water frost) directly to the reaction.

-

Method B (Gas): Bubble anhydrous

gas through the solution.

-

-

Workup:

-

Allow the reaction to warm to room temperature.

-

Wash the aqueous layer with Diethyl Ether (removes unreacted starting material).

-

Acidification: Acidify the aqueous layer to pH ~1-2 using 2M HCl. The product, 2-Fluoro-6-(trifluoromethyl)benzoic acid , will precipitate or form an oil.

-

Extract the acidic aqueous layer with Ethyl Acetate (3x).

-

-

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Hexanes/Ethyl Acetate if necessary.

Workflow Diagram

Caption: Operational workflow for the synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid.

Applications in Drug Development[6]

The "discovery" of this molecule has enabled specific advancements in medicinal chemistry:

-

Bioisosterism: The 2-Fluoro-6-(trifluoromethyl)benzoyl moiety serves as a metabolically stable bioisostere for 2,6-dichlorobenzoyl groups, often improving lipophilicity (LogP) and membrane permeability.

-

Kinase Inhibitors: In the development of inhibitors targeting the MAPK or RAF pathways, the twisted conformation induced by the 2,6-substitution is often required to fit into the ATP-binding pocket's hydrophobic back-cleft.

-

Agrochemicals: Used as an intermediate for sulfonylurea herbicides, where the electron-deficient ring enhances the acidity of the sulfonamide, increasing potency.

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

- Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1.

-

TCI Chemicals. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzoic Acid Product Specification. Retrieved from

-

PubChem. (2023). 2-Fluoro-6-(trifluoromethyl)benzoic acid (CID 688123). National Library of Medicine. Retrieved from

- Vertex AI Search. (2023). Synthesis and Properties of Fluorinated Benzoic Acids. (Internal grounding source confirming CAS and physical properties).

(Note: While specific "discovery" papers for this exact molecule are often buried in patent literature, the methodology cited (DoM) is the authoritative scientific consensus for its construction.)

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

The Strategic Introduction of Fluorine to Benzoic Acid Derivatives: A Guide to Unlocking Therapeutic Potential

An In-depth Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the role of fluorine in the design and function of benzoic acid-based therapeutics. We will move beyond a superficial overview to explore the nuanced physicochemical and mechanistic consequences of fluorination, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The strategic placement of fluorine is not a mere substitution but a profound modification that can dramatically alter a molecule's absorption, distribution, metabolism, excretion (ADME), and target engagement profile.

Part 1: The Physicochemical Cascade of Fluorination

The introduction of fluorine, the most electronegative element, into a benzoic acid scaffold initiates a cascade of effects rooted in its fundamental atomic properties. These changes are not uniform; the regiochemical placement of the fluorine atom—ortho, meta, or para to the carboxylic acid—is a critical determinant of the final molecular profile.

Modulation of Acidity (pKa)

The pKa of the carboxylic acid group is a primary determinant of a molecule's solubility, absorption, and receptor interaction potential. Fluorine's powerful electron-withdrawing nature, exerted through the inductive effect (-I), is the principal driver of pKa modulation.

-

Inductive Effect: Fluorine's electronegativity polarizes the carbon-fluorine bond, which in turn withdraws electron density from the aromatic ring. This effect is transmitted through the sigma bonds, stabilizing the conjugate base (benzoate) and thus increasing the acidity (lowering the pKa) of the parent molecule. The effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

-

Resonance Effect: Fluorine also possesses lone pairs that can be donated to the aromatic system (+R effect). However, due to poor orbital overlap between the carbon 2p and fluorine 2p orbitals, this effect is weak and generally overshadowed by the strong inductive effect.

The net result is a predictable, position-dependent increase in acidity, a crucial lever for optimizing a drug candidate's ionization state at physiological pH.

Table 1: Impact of Fluorine Regiochemistry on the Physicochemical Properties of Benzoic Acid

| Compound | pKa | logP (Octanol/Water) | Rationale for Change |

| Benzoic Acid | 4.20 | 1.87 | Baseline reference. |

| 2-Fluorobenzoic Acid | 3.27 | 1.97 | Strong inductive effect (-I) at ortho position significantly lowers pKa. Potential for intramolecular hydrogen bonding can influence conformation and slightly increase lipophilicity. |

| 3-Fluorobenzoic Acid | 3.86 | 2.02 | Inductive effect is still strong, leading to a notable pKa drop. Lipophilicity increase is more pronounced compared to ortho isomer. |

| 4-Fluorobenzoic Acid | 4.14 | 2.14 | Inductive effect is weakest at this position, resulting in a minor change in pKa. The exposed fluorine atom significantly increases lipophilicity. |

| 2,6-Difluorobenzoic Acid | 2.70 | 1.80 | Additive inductive effects from two ortho-fluorines cause a dramatic increase in acidity. The fluorines can also force the carboxyl group out of the plane of the ring, affecting conformation and slightly reducing lipophilicity compared to monofluorinated isomers. |

Tuning Lipophilicity (logP)

Lipophilicity is a critical parameter governing membrane permeability and plasma protein binding. While often considered a "lipophilic atom," fluorine's impact is more complex. A single fluorine substitution generally increases the logP value, enhancing a molecule's ability to partition into lipid environments. This is attributed to the "hydrophobic sheath" created by the C-F bond, which does not readily participate in hydrogen bonding with water. As seen in Table 1, this effect is often most pronounced at the solvent-exposed para position.

The following diagram illustrates the cascading effects of fluorine's core properties on the resulting biological outcomes.

Caption: Cascade of effects from fluorine's properties to therapeutic outcomes.

Part 2: Impact on Biological Systems and Drug Action

The true value of fluorination is realized in its profound influence on a molecule's in vivo behavior.

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is the strategic blockade of metabolic "hot spots." Cytochrome P450 (CYP) enzymes often hydroxylate aromatic rings, particularly at the para position, leading to rapid clearance. The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage. By placing a fluorine atom at a site susceptible to oxidation, chemists can prevent this metabolic pathway, thereby increasing the drug's half-life and bioavailability.

-

Case Study Insight: In the development of kinase inhibitors, para-hydroxylation of a terminal phenyl ring is a common metabolic liability. Replacing the hydrogen at this position with fluorine is a standard and often successful strategy to improve pharmacokinetic profiles.

Modulating Target Binding and Selectivity

Fluorine's unique electronic character allows it to participate in non-covalent interactions that are unavailable to hydrogen. These interactions can significantly enhance binding affinity and selectivity for the target protein.

-

Orthogonal Multipolar Interactions: The C-F bond possesses a strong dipole moment. This allows it to engage in favorable electrostatic interactions with electron-rich (e.g., backbone carbonyls) or electron-poor (e.g., amide N-H) groups in a protein's active site. These interactions are highly directional and can "lock" a ligand into a specific, high-affinity binding pose.

-

Hydrogen Bonds: While a C-F bond is a poor hydrogen bond acceptor, it can engage in weak hydrogen bonds, particularly with activated donors.

-

Halogen Bonds: Under specific circumstances, the electropositive crown of the fluorine atom can act as a halogen bond donor, though this is less common than with heavier halogens like chlorine or bromine.

The diagram below conceptualizes how a fluorinated benzoic acid derivative might achieve enhanced binding within a kinase active site.

Caption: Fluorine-mediated interactions enhancing inhibitor binding in an active site.

Part 3: Practical Application: Synthesis and Characterization

The successful application of these principles requires robust and reliable synthetic and analytical methodologies.

Experimental Protocol: Electrophilic Fluorination of a Benzoic Acid Derivative

This protocol describes a general method for the late-stage fluorination of an activated benzoic acid derivative using an electrophilic N-F source, such as Selectfluor®.

Self-Validating System & Causality:

-

Reagent Choice: Selectfluor® is chosen for its relative safety, ease of handling, and high reactivity compared to elemental fluorine. It is an electrophilic source ("F+").

-

Solvent: Acetonitrile is a common choice due to its polarity, which helps dissolve the reagent and substrate, and its relative inertness under the reaction conditions.

-

Temperature Control: The reaction is often run at elevated temperatures to overcome the activation energy, but must be carefully monitored to prevent side reactions.

-

Workup: The aqueous workup is designed to remove the unreacted Selectfluor® and other water-soluble byproducts. Extraction with an organic solvent isolates the desired product.

-

Purification: Column chromatography is the standard method for purifying organic compounds, separating the product from starting material and non-polar impurities based on polarity.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzoic acid derivative (1.0 eq) and anhydrous acetonitrile (0.1 M concentration).

-

Reagent Addition: Add Selectfluor® (1.1 - 1.5 eq) to the solution in one portion.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Quenching & Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic signal in the ¹⁹F NMR spectrum and coupling between F and adjacent H or C atoms is definitive.

The following workflow diagram summarizes the synthesis and characterization process.

Caption: General workflow for electrophilic fluorination and product validation.

References

-

Title: Dissociation Constants of Organic Acids and Bases Source: CRC Handbook of Chemistry and Physics, 97th Edition URL: [Link]

-

Title: Estimation of logP for fluorinated compounds: a case study of fluorinated benzoic acids Source: Journal of Computer-Aided Molecular Design URL: [Link]

-

Title: The Strength of the Carbon-Fluorine Bond Source: The Journal of Organic Chemistry URL: [Link]

-

Title: The C−F···C=O Interaction as a Conformational Tool in Preorganized Systems Source: Journal of the American Chemical Society URL: [Link]

Technical Whitepaper: 2-Fluoro-6-(trifluoromethyl)benzoic Acid as a Versatile Scaffold

Strategic Utilization in High-Value Pharmacophore Synthesis [1]

Executive Summary & Core Directive

2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1) represents a "privileged structure" in modern medicinal chemistry.[1] Its value lies not merely in its fluorinated nature, but in the specific ortho,ortho-disubstitution pattern.[1] This configuration imposes a rigid steric lock on the carboxylic acid moiety while simultaneously activating the aromatic ring for nucleophilic attack.[1]

This guide moves beyond standard catalog data. It functions as an operational manual for the drug discovery scientist, treating this molecule as a programmable logic gate:

-

Logic A (Electronic): The 2-Fluoro position is highly activated for SNAr due to the electron-withdrawing inductive effects (-I) of the ortho-CF3 and ipso-CO2H groups.[1]

-

Logic B (Steric): The 6-CF3 group creates a "molecular wall," forcing the carboxylate out of planarity and necessitating high-energy activation for amide coupling.[1]

Physicochemical Profile

| Property | Value | Structural Implication |

| CAS Number | 32890-94-1 | Unique Identifier |

| Formula | C₈H₄F₄O₂ | High F-content (4 atoms) increases lipophilicity (LogP modulation).[1] |

| Molecular Weight | 208.11 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |

| Melting Point | 86–90 °C | Crystalline solid; easy to handle compared to liquid acid chlorides.[1] |

| Acidity (pKa) | ~2.5–2.8 (Est.) | Significantly more acidic than benzoic acid (4.2) due to ortho-F/CF₃ electron withdrawal.[1] |

| Steric Parameter | High (A-value) | The CF₃ group (approx. size of isopropyl) hinders the carboxyl group.[1] |

Synthetic Causality & Reactivity Architecture[1]

The "Ortho-Effect" Paradox

The defining feature of this scaffold is the competition between electronic activation and steric deactivation .[1]

-

Electronic Activation (The Fluorine Handle): The fluorine atom at position 2 is not inert.[1] The para-relationship to the hydrogen and ortho-relationship to the electron-withdrawing carboxyl/CF₃ groups makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) .[1] This allows the molecule to serve as a scaffold for building complex bi-aryl ethers or anilines before or after amide coupling.[1]

-

Steric Deactivation (The Carboxyl Handle): The bulky trifluoromethyl group at position 6 effectively shields the carbonyl carbon.[1] Standard coupling reagents (EDC/HOBt) often fail or result in slow kinetics/racemization of partners. Causality: You must use high-energy intermediates (Acid Chlorides or HATU/HOAt systems) to overcome this barrier.[1]

Visualization of Reactivity Logic

The following diagram maps the divergent synthetic pathways available to this scaffold.

Caption: Divergent synthetic pathways. Red path indicates mandatory activation for amide formation; Yellow path highlights the SNAr capability of the 2-Fluoro moiety.[1]

Experimental Protocols: Self-Validating Systems

Protocol A: High-Fidelity Amide Coupling (Overcoming Sterics)

Context: Direct coupling with carbodiimides often stalls.[1] This protocol uses the acid chloride method, which is self-validating because the formation of the acid chloride can be monitored visually (gas evolution) and by quenching an aliquot with methanol (TLC/LCMS of methyl ester).[1]

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq)[1]

-

Oxalyl chloride (1.5 eq) or Thionyl chloride (excess)

-

DMF (catalytic, 2-3 drops)[1]

-

Dichloromethane (DCM) [Anhydrous]

-

Amine partner (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

Methodology:

-

Activation: Dissolve the benzoic acid in anhydrous DCM under N₂. Add catalytic DMF.

-

Chlorination: Dropwise add oxalyl chloride at 0°C. Observation: Vigorous bubbling (CO/CO₂ release) confirms initiation.

-

Completion Check (Validation Step): Stir at RT for 2 hours. Take a 10 µL aliquot, quench in MeOH. Inject on LCMS. Success Criteria: >98% conversion to the Methyl Ester (MW + 14).[1] If acid remains, add more oxalyl chloride.[1]

-